FR194738 free base

Cholesterol Biosynthesis HMG-CoA Reductase Lipid-Lowering

Researchers investigating cholesterol biosynthesis often face confounding feedback upregulation of HMG-CoA reductase when using statins. FR194738 free base solves this by selectively inhibiting squalene epoxidase downstream of the mevalonate pathway, preserving non-sterol isoprenoid synthesis and minimizing compensatory enzyme induction (0- to 4.6-fold vs. 13- to 19-fold for simvastatin). • HepG2 cholesterol synthesis IC₅₀ = 2.1 nM, outperforming simvastatin (40 nM) and pravastatin (5100 nM) • Hamster liver microsomal SE IC₅₀ = 14 nM; 22% serum total cholesterol reduction at 100 mg/kg in hamsters • Supplied as high-purity (≥98%) free base with reliable stock for rapid global delivery

Molecular Formula C27H37NO2S
Molecular Weight 439.7 g/mol
Cat. No. B8069029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR194738 free base
Molecular FormulaC27H37NO2S
Molecular Weight439.7 g/mol
Structural Identifiers
SMILESCCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC(C)(C)OCC2=CSC=C2
InChIInChI=1S/C27H37NO2S/c1-7-28(16-10-8-9-15-26(2,3)4)19-23-12-11-13-25(18-23)29-22-27(5,6)30-20-24-14-17-31-21-24/h8,10-14,17-18,21H,7,16,19-20,22H2,1-6H3/b10-8+
InChIKeyFQZFIVOMFHKBCE-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FR194738 Free Base: A Potent Squalene Epoxidase Inhibitor for Cholesterol Synthesis Research


FR194738 free base (CAS 204067-45-8) is a potent, selective inhibitor of squalene epoxidase (SE), a key microsomal enzyme in the cholesterol biosynthesis pathway that catalyzes the conversion of squalene to 2,3-oxidosqualene. Unlike HMG-CoA reductase inhibitors (statins), which act upstream and block the production of essential non-sterol isoprenoids, FR194738 inhibits cholesterol synthesis at a post-branch point, thereby avoiding feedback induction of HMG-CoA reductase [1]. The free base form is the active pharmacological entity, and its biological activity is well-characterized in both in vitro and in vivo models [2].

Why FR194738 Free Base Cannot Be Replaced by Standard Statins or Other Squalene Epoxidase Inhibitors


FR194738 free base is not functionally interchangeable with standard HMG-CoA reductase inhibitors (e.g., simvastatin, pravastatin, fluvastatin) due to its distinct mechanism of action downstream of the mevalonate pathway. While statins deplete both cholesterol and vital non-sterol isoprenoids, leading to compensatory upregulation of HMG-CoA reductase, FR194738 selectively inhibits squalene epoxidase, preserving non-sterol synthesis and minimizing this feedback induction [1]. Furthermore, substitution with other squalene epoxidase inhibitors, such as NB-598, is not straightforward due to significant differences in potency, species-specific efficacy, and physicochemical properties that affect in vivo performance [2].

FR194738 Free Base: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Superior Potency in Cellular Cholesterol Synthesis vs. Statins

In intact HepG2 cells, FR194738 free base inhibits cholesterol biosynthesis with significantly greater potency than the HMG-CoA reductase inhibitors simvastatin, fluvastatin, and pravastatin. The IC50 of FR194738 for inhibiting cholesterol synthesis from [14C]acetate was 2.1 nM, compared to 40 nM for simvastatin, 28 nM for fluvastatin, and 5100 nM for pravastatin [1]. This represents a 19-fold, 13-fold, and >2400-fold increase in potency, respectively.

Cholesterol Biosynthesis HMG-CoA Reductase Lipid-Lowering

Minimized Feedback Induction of HMG-CoA Reductase vs. Simvastatin

A key differentiator for FR194738 free base is its minimal induction of HMG-CoA reductase activity, a compensatory response that limits the efficacy of statins. In HepG2 cells, simvastatin at concentrations inhibiting cholesterol synthesis by 65% and 82% increased HMG-CoA reductase activity by 13- and 19-fold, respectively. In contrast, FR194738 did not increase HMG-CoA reductase activity at concentrations that inhibited cholesterol synthesis by 24% and 69%, and only produced a moderate 4.6-fold increase at a concentration that inhibited synthesis by 90% [1].

Feedback Regulation HMG-CoA Reductase Cholesterol Homeostasis

Differential In Vivo Efficacy in Hamster Model vs. Pravastatin

In a 10-day hamster study, FR194738 free base at 100 mg/kg/day significantly reduced serum total cholesterol by 22%. In the same model, pravastatin failed to decrease total serum cholesterol at any dose up to 100 mg/kg/day [1]. Furthermore, FR194738 slightly increased hepatic cholesterol content at 32 mg/kg, while pravastatin dose-dependently increased hepatic cholesterol content until it plateaued at 32 and 100 mg/kg .

In Vivo Pharmacology Species Specificity Hyperlipidemia

Cross-Species Potency Profile of Squalene Epoxidase Inhibition

FR194738 free base exhibits a distinct potency profile against hepatic squalene epoxidase across species, with IC50 values of 49 nM in dogs, 14 nM in hamsters, and 68 nM in rats [1]. This rank order of potency differs from other squalene epoxidase inhibitors like NB-598, indicating a unique selectivity profile.

Enzyme Inhibition Species Selectivity Preclinical Models

FR194738 Free Base: High-Impact Research and Industrial Application Scenarios


Elucidating Post-Squalene Regulation of Cholesterol Homeostasis

Researchers investigating the feedback regulation of cholesterol synthesis should use FR194738 free base to dissect the role of non-sterol mevalonate metabolites. Its minimal induction of HMG-CoA reductase (0- to 4.6-fold vs. 13- to 19-fold for simvastatin) allows for the specific inhibition of cholesterol production without the confounding compensatory enzyme upregulation seen with statins [1]. This property makes FR194738 an essential tool for experiments where maintaining normal levels of dolichol, ubiquinone, and prenylated proteins is critical.

In Vivo Cholesterol-Lowering Studies in Hamster Models

For preclinical lipid-lowering studies in hamsters, FR194738 free base is the preferred squalene epoxidase inhibitor. Unlike pravastatin, which is ineffective at lowering serum total cholesterol in this species (up to 100 mg/kg/day), FR194738 achieves a 22% reduction at the same dose [1]. This efficacy, combined with its high potency in hamster liver microsomes (IC50 = 14 nM), makes it uniquely suited for validating squalene epoxidase as a target in this commonly used hypercholesterolemia model [2].

Comparative Cellular Pharmacology of Cholesterol Synthesis Inhibitors

When conducting comparative studies of cholesterol synthesis inhibitors in hepatic cell lines, FR194738 free base serves as a critical comparator to statins. Its superior potency in intact HepG2 cells (IC50 = 2.1 nM for cholesterol synthesis vs. 40 nM for simvastatin and 5100 nM for pravastatin) provides a high-sensitivity baseline for evaluating new compounds and elucidating downstream metabolic effects [1]. This allows for the construction of dose-response curves that clearly distinguish between upstream and downstream pathway inhibition.

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